CID 90471051

Description

CID 90471051 is a chemical compound characterized by its unique structural and functional properties. The compound’s mass spectrum further suggests a molecular ion peak consistent with moderate polarity, aligning with its presence in specific fractions of vacuum-distilled CIEO .

Properties

Molecular Formula |

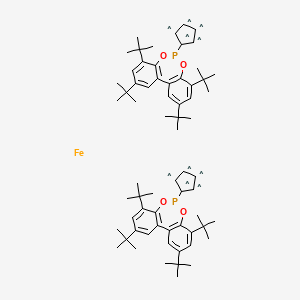

C66H88FeO4P2 |

|---|---|

Molecular Weight |

1063.2 g/mol |

InChI |

InChI=1S/2C33H44O2P.Fe/c2*1-30(2,3)21-17-24-25-18-22(31(4,5)6)20-27(33(10,11)12)29(25)35-36(23-15-13-14-16-23)34-28(24)26(19-21)32(7,8)9;/h2*13-20H,1-12H3; |

InChI Key |

UALNLABKVNDZPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C]4[CH][CH][CH][CH]4.CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C]4[CH][CH][CH][CH]4.[Fe] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 90471051, we compare it with structurally or functionally analogous compounds identified in the literature. For this analysis, oscillatoxin derivatives (Figure 1 in ) and other essential oil constituents serve as relevant comparators.

Table 1: Key Properties of this compound and Similar Compounds

Structural and Functional Analysis

This compound vs. Oscillatoxin Derivatives

- Structural Similarities : Both this compound and oscillatoxins (e.g., CID 101283546) exhibit cyclic frameworks, which are critical for their stability and interaction with biological targets. However, oscillatoxins often include macrocyclic lactone rings, while this compound’s structure (as inferred from GC-MS data) suggests a smaller cyclic system .

- Functional Differences : Oscillatoxin D contains methyl groups that enhance lipophilicity, whereas this compound’s polar groups (e.g., hydroxyl or ester moieties) may improve solubility in essential oil matrices. These differences influence their applications: oscillatoxins are studied for toxin-receptor interactions, while this compound is likely used in fragrance or antimicrobial formulations .

Analytical Techniques

- This compound was analyzed using GC-MS and vacuum distillation, which are standard for volatile essential oil components . In contrast, oscillatoxins require advanced LC-MS/MS and NMR due to their larger molecular weights and complex stereochemistry .

Biological and Industrial Relevance this compound: Its presence in CIEO fractions implies roles in plant defense mechanisms or aroma profiles. The compound’s volatility makes it suitable for topical applications in cosmetics or phytomedicine. Their methyl and epoxide groups are critical for binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.